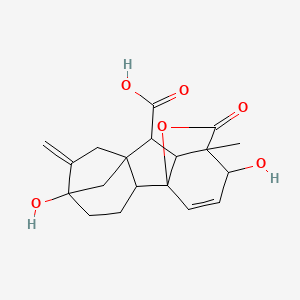

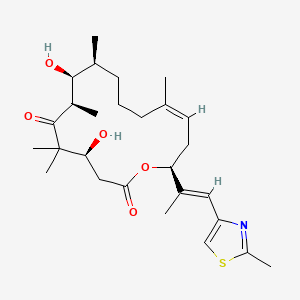

艾波霉素D

科学研究应用

依托泊苷 D 在科学研究中有着广泛的应用,特别是在癌症研究领域。它的一些应用包括:

化学: 依托泊苷 D 被用作研究大环内酯合成和构效关系的模型化合物。

生物学: 它被用于研究微管稳定对细胞分裂和凋亡的影响。

医学: 依托泊苷 D 作为抗癌剂显示出巨大潜力,尤其是在治疗转移性乳腺癌和其他难治性肿瘤方面.

工业: 它被用于开发新的抗癌药物和药物递送系统。

作用机制

生化分析

Biochemical Properties

Epothilone D interacts with various biomolecules, primarily tubulin, a protein crucial for cell division . The principal mechanism of the epothilone class, including Epothilone D, is the inhibition of microtubule function . Microtubules, which are essential to cell division, are therefore inhibited from properly dividing when Epothilone D is present .

Cellular Effects

Epothilone D has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting microtubule function, which is essential for cell division . This inhibition prevents cells from properly dividing, leading to cell cycle arrest and apoptosis .

Molecular Mechanism

Epothilone D exerts its effects at the molecular level primarily through its interaction with tubulin . It binds to the αβ-tubulin heterodimer subunit . Once bound, the rate of αβ-tubulin dissociation decreases, thus stabilizing the microtubules . Epothilone D has also been shown to induce tubulin polymerization into microtubules without the presence of GTP .

Temporal Effects in Laboratory Settings

In laboratory settings, Epothilone D has been shown to reduce cognitive deficits and improve neuropathology in aged animals without overt side effects . It has also been observed to confer protection from motor neurone loss and axon degeneration during the early phases of treatment trials .

Dosage Effects in Animal Models

In animal models, the effects of Epothilone D vary with different dosages . For instance, long-term treatment of a mutant tau transgenic mouse model with low doses of Epothilone D reduced cognitive deficits in young animals and improved neuropathology in aged animals . In a mouse model of familial ALS, treating with Epothilone D unexpectedly accelerated disease progression .

Metabolic Pathways

It is known that Epothilone D’s principal mechanism of action is the inhibition of microtubule function .

Transport and Distribution

Epothilone D is a brain-penetrant microtubule-stabilizing agent . It has been evaluated for its ability to compensate for tau loss-of-function in tau transgenic mice that develop forebrain tau inclusions, axonal degeneration, and microtubule deficits .

Subcellular Localization

Epothilone D is known to bind to tubulin, a protein that is a major component of the cytoskeleton and is found throughout the cell

准备方法

依托泊苷 D 可以通过各种合成途径合成。 一种常见的方法是发酵产纤维素索拉菌,它会产生依托泊苷作为次级代谢产物 . 合成路线通常包括以下步骤:

发酵: 产纤维素索拉菌在特定条件下培养以产生依托泊苷。

分离: 从发酵液中提取依托泊苷。

纯化: 使用色谱技术纯化粗提物以分离依托泊苷 D。

化学反应分析

依托泊苷 D 会经历各种化学反应,包括:

氧化: 依托泊苷 D 可以被氧化形成依托泊苷 B。

还原: 还原反应可以改变依托泊苷 D 分子上的官能团。

取代: 取代反应可以将新的官能团引入依托泊苷 D 的结构中。

这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂 . 从这些反应中形成的主要产物取决于所用试剂和具体条件。

相似化合物的比较

依托泊苷 D 与其他依托泊苷相似,例如依托泊苷 B (帕妥匹隆)、伊沙匹隆和沙戈匹隆 . 依托泊苷 D 具有独特的特性,使其对某些类型的癌症特别有效。 例如,与其他依托泊苷相比,它在治疗转移性乳腺癌方面显示出更好的疗效 . 此外,依托泊苷 D 对肿瘤耐药机制的敏感性较低,使其成为癌症治疗中的一种有价值的化合物 .

类似化合物包括:

- 依托泊苷 B (帕妥匹隆)

- 伊沙匹隆

- 沙戈匹隆

- 氟得隆 (KOS-1584)

属性

IUPAC Name |

4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO5S/c1-16-9-8-10-17(2)25(31)19(4)26(32)27(6,7)23(29)14-24(30)33-22(12-11-16)18(3)13-21-15-34-20(5)28-21/h11,13,15,17,19,22-23,25,29,31H,8-10,12,14H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZIUKBZLSUILX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate](/img/structure/B1671466.png)

![(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide](/img/structure/B1671468.png)

![2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane](/img/structure/B1671471.png)